3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole
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Overview
Description
3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole is a complex organic compound that features a combination of indole, piperidine, and methoxyphenyl groups
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant antibacterial and antifungal activity .
Mode of Action
It’s worth noting that similar compounds have been synthesized and shown to interact with their targets, resulting in significant antimicrobial activity .
Biochemical Pathways
Similar compounds have been reported to exhibit significant antibacterial and antifungal activity, suggesting that they may affect pathways related to these biological processes .
Pharmacokinetics
Similar compounds have been synthesized and studied for their biological activity .
Action Environment
Similar compounds have been synthesized and studied for their biological activity under various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole typically involves multi-step organic reactions. One common method involves the Mannich reaction, where a methoxyphenyl group is introduced to the indole core via a piperidine intermediate. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and reduce production costs, often involving the use of green chemistry principles to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups to the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-methoxyphenyl)(piperidin-1-yl)methyl)-1H-indole
- 3-((4-bromophenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole
- 4-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole
Uniqueness
3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)-piperidin-1-ylmethyl]-2-methyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-16-21(19-8-4-5-9-20(19)23-16)22(24-14-6-3-7-15-24)17-10-12-18(25-2)13-11-17/h4-5,8-13,22-23H,3,6-7,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCZJVCINUKQMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)OC)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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